molecular formula C10H11FO3 B1406711 3-Fluoro-5-propoxybenzoic acid CAS No. 1378826-86-8

3-Fluoro-5-propoxybenzoic acid

Cat. No. B1406711
CAS RN: 1378826-86-8
M. Wt: 198.19 g/mol
InChI Key: LKMIUTBJTLWDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-propoxybenzoic acid, also known as 3-fluoro-5-propoxybenzoate, is a synthetic organic compound that has been studied for its potential applications in various scientific fields. It is a monocarboxylic acid that contains a fluorine atom and a propoxy group. It is a colorless solid with a melting point of 118-120°C. This compound has been studied for its potential applications in biomedical research, organic synthesis, and material science.

Scientific Research Applications

Synthesis and Organic Chemistry

Biodegradation Research

Research has explored the biodegradation of 3-fluorobenzoate, a compound closely related to 3-fluoro-5-propoxybenzoic acid. The isolation of a bacterium capable of using 3-fluorobenzoate as a sole carbon source suggests potential applications in environmental bioremediation (Boersma et al., 2004).

Medicinal Chemistry and Drug Development

This compound and related compounds have been explored in medicinal chemistry. Synthesis of amino acid ester derivatives containing 5-fluorouracil, a chemotherapeutic agent, involved using related fluorobenzoic acids, demonstrating potential applications in drug development (Xiong et al., 2009).

Material Science

In material science, fluorobenzoic acids, similar to this compound, have been used in the synthesis of complex organic materials. For instance, in the synthesis of benzoxa- and thiazol-2-ylquinolinemaleimides, which have significant fluorescence properties, related fluorobenzoic acids played a crucial role (Nair & Rajasekharan, 2004).

Spectroscopic and Electrochemical Studies

Spectroscopic and electrochemical studies have been conducted on compounds like 3-fluorobenzoic acid, demonstrating its utility in understanding adsorption mechanisms on various metallic surfaces. These studies are crucial for developing new electrochemical sensors and devices (Ikezawa & Nagai, 2010).

properties

IUPAC Name

3-fluoro-5-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMIUTBJTLWDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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